4,7-Dibromo-3-chloroquinoline can be synthesized from various precursors in the quinoline family. It is classified under the category of halogenated quinolines, which are characterized by the presence of multiple halogen atoms (bromine and chlorine in this case) that can significantly influence their reactivity and biological activity.
The synthesis of 4,7-dibromo-3-chloroquinoline typically involves several steps:
The molecular structure of 4,7-dibromo-3-chloroquinoline consists of a quinoline ring system with two bromine atoms located at the 4 and 7 positions and one chlorine atom at the 3 position. The chemical formula is C₉H₅Br₂ClN, with a molecular weight of approximately 292.41 g/mol.
4,7-Dibromo-3-chloroquinoline can participate in various chemical reactions due to its reactive halogen substituents:
These reactions are significant for developing derivatives with enhanced pharmacological properties.
The mechanism of action for compounds like 4,7-dibromo-3-chloroquinoline often involves interaction with biological targets such as enzymes or receptors. For example:
Research into specific pathways is ongoing to elucidate the precise mechanisms involved .
Data on these properties are crucial for handling and application in laboratory settings .
4,7-Dibromo-3-chloroquinoline has several notable applications:
The versatility of this compound makes it valuable in both academic research and pharmaceutical industries .
4,7-Dibromo-3-chloroquinoline belongs to a class of polyhalogenated quinoline derivatives characterized by strategic halogen substitutions that confer distinct electronic and steric properties. This compound features a quinoline backbone—a bicyclic structure consisting of benzene fused to pyridine—with bromine atoms at the 4- and 7-positions and chlorine at the 3-position. Its molecular formula is C₉H₄Br₂ClN and a molecular weight of 321.4 g/mol [1] [8]. As a solid crystalline material, it typically appears as a white to tan powder and is sparingly soluble in water but soluble in organic solvents like chloroform, DMSO, and methanol [9]. The halogen substituents create a sterically crowded environment that significantly influences reactivity patterns, making it a versatile synthetic intermediate for pharmaceutical and materials chemistry.
The spatial arrangement of halogen atoms in 4,7-dibromo-3-chloroquinoline imposes significant constraints on molecular conformation and electronic distribution. The chlorine atom at position 3 resides adjacent to the pyridine nitrogen, creating steric hindrance that reduces the basicity of the nitrogen lone pair. This proximity also induces a +M effect (positive mesomeric effect), slightly increasing electron density at the C3 position [3] [6]. Conversely, bromine atoms at the electron-deficient positions (C4 and C7) withdraw electron density through their -I effect (negative inductive effect), creating localized regions of positive potential. This polarization is evident in electrostatic potential maps, which reveal high electron density around the halogens and depleted density at the quinoline core [3].
Spectroscopic characterization of analogous compounds shows distinct signals: ¹H NMR spectra exhibit downfield shifts for H2 and H5/H8 protons due to deshielding by adjacent halogens, while infrared spectroscopy reveals C-Br and C-Cl stretches at 650–510 cm⁻¹ and 750–600 cm⁻¹, respectively [3]. The combined steric and electronic effects create a multisite reactivity profile: C4 is highly electrophilic due to both ring nitrogen and bromine electron withdrawal, whereas C7 is less reactive but still amenable to metal-catalyzed coupling. Computational studies (DFT/B3LYP) on similar trihalogenated quinolines indicate a HOMO-LUMO energy gap of 3.8–3.9 eV, suggesting moderate chemical stability with potential for charge-transfer interactions in biological systems [3].
Table 1: Key Halogenated Quinoline Analogs and Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution Pattern |
---|---|---|---|---|
4,7-Dibromo-3-chloroquinoline | 927801-50-1 | C₉H₄Br₂ClN | 321.4 | 3-Cl, 4-Br, 7-Br |
4-Bromo-7-chloroquinoline | 98519-65-4 | C₉H₅BrClN | 242.5 | 4-Br, 7-Cl |
3,4-Dibromo-7-chloroquinoline | 373384-15-7 | C₉H₄Br₂ClN | 321.4 | 3-Br, 4-Br, 7-Cl |
4,6-Dibromo-3-chloroquinoline | 927801-50-1 | C₉H₄Br₂ClN | 321.4 | 3-Cl, 4-Br, 6-Br |
6,7-Dibromo-4-chloroquinazoline | 4962519 | C₈H₃Br₂ClN₂ | 322.3 | 4-Cl, 6-Br, 7-Br |
The synthesis of halogenated quinolines originated with early antimalarial research, particularly around 4,7-dichloroquinoline (developed by IG Farben in 1937), which served as a precursor to chloroquine and hydroxychloroquine [10]. As resistance to chlorinated analogs emerged, chemists turned to brominated derivatives to enhance reactivity and bioavailability. The first reported syntheses of 4,7-dibromo-3-chloroquinoline analogs emerged in the early 2000s, leveraging nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling strategies [6] [9]. Unlike their chlorinated counterparts, bromo substituents served as superior synthetic handles for further functionalization due to the lower bond dissociation energy of C-Br (276 kJ/mol) versus C-Cl (339 kJ/mol), facilitating Suzuki, Sonogashira, and Buchwald-Hartwig reactions [6].
A pivotal advancement was the development of regioselective bromination protocols using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). These allowed sequential halogenation at C4/C7 while preserving the C3 chlorine, a feat challenging to achieve with chlorination due to inferior regiocontrol [8] [9]. The primary industrial application evolved toward pharmaceutical intermediates: For example, 4-bromo-7-chloroquinoline (CAS 98519-65-4) became a key precursor to autophagy inhibitors and antifungal agents [9], while 4,7-dibromoquinoline derivatives enabled access to FLT3 kinase inhibitors for leukemia research [7]. This trajectory underscores a broader shift from antimalarial applications toward targeted therapies for cancer and infectious diseases.
Halogen atoms at specific quinoline positions orchestrate reactivity through electronic modulation, steric blocking, and directional induction in metal-mediated reactions. In 4,7-dibromo-3-chloroquinoline:
In bioactivity contexts, halogen positioning directly influences target engagement. Bromine atoms enhance hydrophobic interactions with enzyme binding pockets, as evidenced in studies where 7-bromoquinoline derivatives showed 3–5-fold higher inhibition of Plasmodium falciparum than non-brominated analogs [3]. Similarly, the C3 chlorine prevents protonation of the ring nitrogen in acidic organelles (e.g., lysosomes), a mechanism critical for antimalarial and antiviral activity [2] [6]. Computational docking of analogous compounds reveals that 4,7-dibromo substitution improves binding affinity to SARS-CoV-2 Mpro by 1.5 kcal/mol versus mono-halogenated quinolines, likely due to halogen bonding with His41/Cys145 residues [2].
Table 2: Electronic and Reactivity Effects of Halogen Substituents
Position | Halogen | Key Electronic Effects | Reactivity Profile | Biological Influence |
---|---|---|---|---|
C3 | Cl | -I effect, steric hindrance of N¹ | Resists nucleophilic substitution; directs C4 reactivity | Blocks protonation; enhances lysosomotropism |
C4 | Br | Strong -I effect; activated for SNAr by N¹ | Highly reactive toward amines/thiols (SNAr); Suzuki coupling | Anchors target binding via halogen bonding |
C7 | Br | Moderate -I effect; ortho-directing for EAS | Moderate cross-coupling; electrophilic substitution | Increases lipophilicity and membrane permeation |
The strategic halogenation thus transforms the quinoline scaffold into a multifunctional pharmacophore with tunable reactivity and bioactivity, positioning 4,7-dibromo-3-chloroquinoline as a privileged structure for drug discovery.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: